molecular formula C12H14N4O B7710628 2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide

2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No. B7710628
M. Wt: 230.27 g/mol
InChI Key: YFUIPFGMLQUDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide, also known as MPI-0479605, is a small molecule inhibitor that has shown potential in the treatment of various diseases. This compound was first synthesized in 2009 and has since been the subject of several scientific studies.

Mechanism of Action

2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide is a selective inhibitor of the TBK1/IKKε complex, which is involved in the regulation of innate immune responses. This complex plays a role in the activation of the transcription factor IRF3, which is involved in the expression of genes that mediate the immune response. By inhibiting the TBK1/IKKε complex, 2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide reduces the activation of IRF3 and decreases the expression of genes involved in the immune response.
Biochemical and Physiological Effects
2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide has been shown to have anti-inflammatory effects in various animal models of inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide has been shown to have neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and has good solubility in organic solvents. Additionally, it has been shown to be selective for the TBK1/IKKε complex, which reduces the potential for off-target effects. However, one limitation of 2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the research on 2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide. One direction is to further investigate its potential as an anti-inflammatory agent in various animal models of inflammation. Another direction is to investigate its potential as a neuroprotective agent in models of neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of 2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide in humans, which could lead to its development as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide involves several steps, including the preparation of the imidazo[1,2-a]pyridine-3-carboxylic acid, the coupling of the acid with propan-2-ylidenehydrazine, and the final step of methylation. The final product is a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been tested in various animal models of inflammation. It has also been tested in models of cancer and has shown promise as a potential anticancer agent. Additionally, 2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide has been tested in models of neurodegenerative diseases and has shown potential as a neuroprotective agent.

properties

IUPAC Name

2-methyl-N-(propan-2-ylideneamino)imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-8(2)14-15-12(17)11-9(3)13-10-6-4-5-7-16(10)11/h4-7H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUIPFGMLQUDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NN=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(propan-2-ylideneamino)imidazo[1,2-a]pyridine-3-carboxamide

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